4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.20 | d (J = 6.4 Hz) | CH₃ (piperidine C2) |
| 1.45–1.70 | m | Piperidine H3, H4, H5 |
| 3.10 | t (J = 5.8 Hz) | Piperidine H6 |
| 3.85 | m | Piperidine H1 (N–SO₂–) |
| 7.65 | d (J = 8.2 Hz) | Benzoic acid H3, H5 |
| 8.10 | d (J = 8.2 Hz) | Benzoic acid H2, H6 |
| 13.20 | br s | COOH |
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 21.5 | CH₃ (piperidine C2) |
| 25.8, 30.2 | Piperidine C3, C4, C5 |
| 48.7 | Piperidine C6 |
| 55.1 | Piperidine C1 (N–SO₂–) |
| 128.5, 130.1 | Benzoic acid C2, C3, C5, C6 |
| 142.3 | Benzoic acid C4 (SO₂–) |
| 167.2 | COOH |
IR (KBr, cm⁻¹) :
| Band | Assignment | Source |
|---|---|---|
| 1695 | C=O (carboxylic acid) | |
| 1340, 1160 | S=O asymmetric/symmetric | |
| 2850–2960 | C–H (piperidine CH₂/CH₃) |
Mass Spectrometry (ESI+) :
| m/z | Ion |
|---|---|
| 284.1 | [M+H]⁺ (C₁₃H₁₈NO₄S⁺) |
| 306.1 | [M+Na]⁺ |
| 266.0 | [M+H–H₂O]⁺ |
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-2-3-9-14(10)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,10H,2-4,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRANFCJNCZNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377901 | |
| Record name | 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70111-45-4 | |
| Record name | 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with 2-methylpiperidine in the presence of triethylamine (TEA) and dichloromethane (DCM) under an inert atmosphere . The reaction mixture is stirred overnight, followed by washing with hydrochloric acid (HCl) and drying over sodium sulfate (Na2SO4) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the sulfonyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Triethylamine (TEA): Used as a base in substitution reactions.
Dichloromethane (DCM): Common solvent for reactions involving this compound.
Hydrochloric Acid (HCl): Used for washing the reaction mixture.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The compound is being investigated for its potential therapeutic effects. The presence of the sulfonyl group can enhance solubility and bioavailability, making it a candidate for drug development. Research suggests that similar sulfonyl-containing compounds exhibit significant biological activities, which may also apply to 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid.
Ligand Development:
The 2-methylpiperidine ring is a common scaffold in drug design, particularly for ligands that bind to biological receptors. Studies are underway to evaluate its binding affinity to various targets, which could lead to new treatments for diseases .
Biological Research
Proteomics Applications:
this compound is being explored for its utility in proteomics, the large-scale study of proteins. Although specific applications are not fully defined yet, it may serve as a tool for identifying and characterizing proteins within biological systems.
Interaction Studies:
Research into the interaction of this compound with enzymes and receptors can provide insights into its mechanisms of action. Understanding these interactions is crucial for elucidating how it might influence biological pathways or exhibit therapeutic effects .
Industrial Applications
Synthesis of Complex Molecules:
The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of more complex molecules .
Mechanism of Action
The mechanism of action of 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding . detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Molecular weight estimated based on structural formula.
Key Observations :
- Lipophilicity : The 2-methylpiperidinyl group in the target compound reduces LogP compared to PBCD (0.584 vs. 0.775), likely due to the constrained piperidine ring versus flexible dipropyl chains .
- Solubility: The carboxylic acid group in the target compound enhances aqueous solubility relative to non-acidic analogs like 4-Methyl-N,N-dipropyl-benzenesulfonamide (1.63 vs. 3.88) .
Critical Analysis of Contradictions and Limitations
- The higher solubility of 4-Methyl-N,N-dipropyl-benzenesulfonamide (3.88) versus the target compound (1.63) may reflect differences in experimental conditions (e.g., pH, solvent) .
- Biological Data Gaps: Limited pharmacological data for the target compound necessitates extrapolation from structurally related agents. For example, probenecid analogs in suggest vasodilatory activity, but direct evidence is lacking.
Biological Activity
4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide derivative characterized by a benzoic acid moiety and a 2-methylpiperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO4S, with a molecular weight of 283.34 g/mol. The presence of the sulfonyl group enhances solubility and reactivity, which are crucial for its biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.34 g/mol |
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
| InChI | InChI=1S/C13H17NO4S/c1-10-4-2-3-9-14(10)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,10H,2-4,9H2,1H3,(H,15,16) |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to enhance binding affinity to specific proteins, which is critical for therapeutic efficacy.
Binding Affinity Studies
Research indicates that compounds with similar structural features often exhibit significant binding affinities to targets such as proteasomes and enzymes involved in metabolic pathways. While specific binding data for this compound remains limited, its structural analogs have shown promising results in preliminary studies.
Case Studies and Research Findings
- Proteasome Inhibition : A study identified novel proteasome inhibitors through virtual screening that included compounds structurally related to this compound. These findings suggest potential applications in cancer therapy through the modulation of protein degradation pathways .
- Antibacterial Activity : Although direct studies on the antibacterial properties of this specific compound are scarce, sulfonamide derivatives are historically recognized for their antibacterial effects. The mechanism typically involves inhibition of folate synthesis in bacteria .
- Toxicity Profile : Preliminary toxicity assessments categorize this compound as having moderate acute toxicity (Category 4) when administered orally or dermally . Understanding the safety profile is essential for further development.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzamide | C13H18N2O3S | Contains an amide instead of a carboxylic acid group |
| 4-Methylsulfonylbenzoic acid | C8H9O4S | Lacks the piperidine ring; simpler structure |
| 2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | C14H19NO4S | Similar structure but differs in substitution pattern |
Q & A
Q. What analytical techniques differentiate isomeric byproducts in sulfonamide synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis separates epimers. For example, 4-[(2S,3S)-amino-3-sulfinobutyl]benzoic acid isomers show distinct retention times under polar ionic mobile phases. Mass spectrometry (HRMS) confirms molecular formulae .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : OSHA guidelines mandate fume hood use during synthesis (due to SOCl₂ volatility) and PPE (gloves, goggles). Acute toxicity studies (LD₅₀ in rats) classify the compound as Category 3 (harmful if swallowed). Waste disposal follows EPA protocols for sulfonamides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
